molecular formula C10H15FO3S B2533178 {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride CAS No. 101803-61-6

{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride

Cat. No.: B2533178
CAS No.: 101803-61-6
M. Wt: 234.29
InChI Key: WIVCVRYYFCZLCO-UHFFFAOYSA-N
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Description

{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride is a chemical compound with the molecular formula C10H15FO3S. It is known for its unique bicyclic structure, which includes a sulfonyl fluoride group. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride typically involves the reaction of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity. The molecular targets include serine proteases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in functional groups.

    Methanesulfonyl fluoride: This compound has a similar sulfonyl fluoride group but lacks the bicyclic structure.

Uniqueness

The uniqueness of {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride lies in its combination of a bicyclic structure and a sulfonyl fluoride group. This combination provides unique reactivity and stability, making it valuable for various scientific research applications .

Properties

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVCVRYYFCZLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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